molecular formula C8H13ClO B2617660 3-Methylcyclohexane-1-carbonyl chloride CAS No. 768397-75-7

3-Methylcyclohexane-1-carbonyl chloride

Cat. No.: B2617660
CAS No.: 768397-75-7
M. Wt: 160.64
InChI Key: QTFYECBIEPDEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO and a molecular weight of 160.64 g/mol . It is a derivative of cyclohexane, where a carbonyl chloride group is attached to the first carbon of the cyclohexane ring, and a methyl group is attached to the third carbon. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclohexane-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methylcyclohexanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.

    Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of acyl chlorides to alcohols.

    Water: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    3-Methylcyclohexanemethanol: Formed from the reduction reaction.

    3-Methylcyclohexanecarboxylic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 3-methylcyclohexane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonyl Chloride: Similar structure but lacks the methyl group at the third carbon.

    3-Methylcyclohexanecarboxylic Acid: The carboxylic acid counterpart of 3-methylcyclohexane-1-carbonyl chloride.

    Cyclohexane-1-carbonyl Chloride: Similar structure but lacks the methyl group.

Uniqueness

This compound is unique due to the presence of both a carbonyl chloride group and a methyl group on the cyclohexane ring. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

3-methylcyclohexane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFYECBIEPDEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.